2-(4-chlorophenoxy)-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methylpropanamide
Description
The compound 2-(4-chlorophenoxy)-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methylpropanamide is a synthetic molecule featuring a pyrazole core substituted with phenyl, methyl, and chlorophenoxy groups, linked via an ethyl-propanamide chain. The 4-chlorophenoxy moiety may enhance lipophilicity and membrane permeability, while the propanamide chain could facilitate hydrogen bonding with biological targets .
Properties
Molecular Formula |
C23H26ClN3O2 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C23H26ClN3O2/c1-16-21(18-8-6-5-7-9-18)17(2)27(26-16)15-14-25-22(28)23(3,4)29-20-12-10-19(24)11-13-20/h5-13H,14-15H2,1-4H3,(H,25,28) |
InChI Key |
DYOFULISHNKEJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate halogenating agent to form the chlorophenoxy compound.
Synthesis of the pyrazolyl intermediate: This involves the reaction of 3,5-dimethyl-4-phenyl-1H-pyrazole with an alkylating agent to introduce the ethyl group.
Coupling of intermediates: The final step involves coupling the chlorophenoxy and pyrazolyl intermediates with 2-methylpropanamide under specific reaction conditions, such as the presence of a base and a solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like chlorine (Cl2) and alkylating agents like methyl iodide (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Functional Group Variations
The compound belongs to a class of pyrazole-containing amides. Below is a comparative analysis with analogs from the provided evidence:
Table 1: Structural Comparison of Pyrazole/Amide Derivatives
Functional Group Impact on Properties
- Pyrazole vs.
- Chlorophenoxy vs. Chlorophenyl: The chlorophenoxy group in the target compound introduces an ether linkage, enhancing conformational flexibility compared to the rigid chlorophenyl group in furan derivatives ().
- Amide Chain Variations : The branched propanamide in the target compound may offer steric hindrance, affecting binding specificity compared to linear analogs (e.g., CAS 853311-43-0) .
Hypothesized Bioactivity Differences
While specific bioactivity data for the target compound is absent in the evidence, structural analogs suggest:
- Pyrazole-carboxylic acid derivatives () may act as enzyme inhibitors (e.g., cyclooxygenase) due to acidic proton donation.
- Sulfonyl-dihydropyrazole derivatives () are often used as fluorescent brighteners or kinase inhibitors, leveraging sulfonyl group polarity for solubility .
- The target compound’s combination of chlorophenoxy and amide groups may optimize both lipophilicity and target engagement, balancing bioavailability and potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
